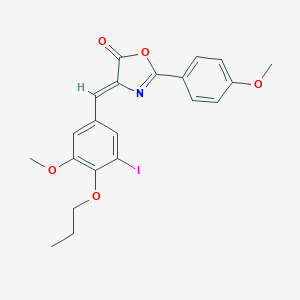![molecular formula C16H16O3 B283850 methyl 4-[(2-methylbenzyl)oxy]benzoate](/img/structure/B283850.png)
methyl 4-[(2-methylbenzyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-[(2-methylbenzyl)oxy]benzoate is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group attached to the benzoate moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-methylbenzyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-[(2-methylbenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
methyl 4-[(2-methylbenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-[(2-methylbenzyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[(4-methylphenyl)methoxy]benzoate: Similar structure but with a different position of the methyl group.
Methyl 2-methoxybenzoate: Contains a methoxy group at a different position on the benzoate ring.
4-Methylphenyl benzoate: Lacks the methoxy group but has a similar ester linkage.
Uniqueness
methyl 4-[(2-methylbenzyl)oxy]benzoate is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
methyl 4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-15-9-7-13(8-10-15)16(17)18-2/h3-10H,11H2,1-2H3 |
Clave InChI |
QEISUXPNTVIFQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283769.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283774.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-(4-butoxybenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283784.png)
![N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283785.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)
![5-bromo-N-({3-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B283788.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)


